Lipophilicity Control: The 7-Methyl Group Finely Tunes XLogP3 for Optimal Bioavailability
The introduction of a third methyl group at the 7-position in 2,6,7-trimethylquinazolin-4(3H)-one (XLogP3 = 1.4) [1] provides a critical balance of lipophilicity compared to its analogs. It is significantly less lipophilic than 2,6-dimethylquinazolin-4(3H)-one (XLogP3 = 1.95) , which can improve aqueous solubility, while being more lipophilic than the mono-substituted 7-methylquinazolin-4(3H)-one (XLogP3 = 1.23) , a property essential for passive cellular diffusion of its non-polyglutamatable antifolate drug products [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2,6-Dimethylquinazolin-4(3H)-one: 1.95; 7-Methylquinazolin-4(3H)-one: 1.23 |
| Quantified Difference | Target compound is 0.55 logP units less lipophilic than the 2,6-dimethyl analog, and 0.17 units more lipophilic than the 7-methyl analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1]; predicted LogP from Chem960 |
Why This Matters
This fine-tuned lipophilicity is essential for the final drug's ability to cross cell membranes via passive diffusion, a key design feature for overcoming resistance from impaired folate transport [2].
- [1] PubChem Compound Summary for CID 135529413. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/119063-78-4 View Source
- [2] Marsham, P. R., et al. (1995). J. Med. Chem. 38(6), 994-1004. Describes passive diffusion of non-polyglutamatable analogs. View Source
